molecular formula C30H44N4O18 B1587337 4-Nitrophenyl beta-D-N,N',N''-triacetylchitotriose CAS No. 7699-38-9

4-Nitrophenyl beta-D-N,N',N''-triacetylchitotriose

Cat. No.: B1587337
CAS No.: 7699-38-9
M. Wt: 748.7 g/mol
InChI Key: UWYYAJFSFHIFNY-UHFFFAOYSA-N
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Description

4-Nitrophenyl beta-D-N,N’,N’‘-triacetylchitotriose is a synthetic compound used primarily as a substrate for the hydrolytic activity of chitinase enzymes. It is composed of a 4-nitrophenyl group attached to a beta-D-N,N’,N’'-triacetylchitotriose moiety. This compound is particularly useful in biochemical assays to measure chitinase activity by releasing a chromogenic end product, 4-nitrophenol, which can be measured spectrophotometrically at 405 nm .

Scientific Research Applications

4-Nitrophenyl beta-D-N,N’,N’'-triacetylchitotriose is widely used in scientific research, particularly in the fields of biochemistry and molecular biology. Its applications include:

Safety and Hazards

When handling 4-Nitrophenyl β-D-N,N’,N’'-triacetylchitotriose, personal protective equipment/face protection should be worn . Contact with skin, eyes, or clothing should be avoided . Ingestion and inhalation should be avoided, and dust formation should be prevented .

Future Directions

The physicochemical properties of the chitinases make them likely suitable for shrimp chitin processing including one-step chitin hydrolysis and alternative sustainable protein processing . They also have potential for the emerging application of mushroom food waste valorisation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl beta-D-N,N’,N’'-triacetylchitotriose involves the acetylation of chitin oligosaccharides followed by the attachment of the 4-nitrophenyl group. The general synthetic route includes:

Industrial Production Methods

Industrial production methods for 4-Nitrophenyl beta-D-N,N’,N’'-triacetylchitotriose typically follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, controlled reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl beta-D-N,N’,N’‘-triacetylchitotriose primarily undergoes hydrolysis reactions catalyzed by chitinase enzymes. The hydrolysis results in the cleavage of the glycosidic bonds, releasing 4-nitrophenol and N,N’,N’'-triacetylchitotriose fragments .

Common Reagents and Conditions

Major Products Formed

The major product formed from the hydrolysis of 4-Nitrophenyl beta-D-N,N’,N’'-triacetylchitotriose is 4-nitrophenol, which is a chromogenic compound that can be easily detected and quantified .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitrophenyl beta-D-N,N’,N’'-triacetylchitotriose is unique due to its specific use in measuring endochitinase activity, providing a chromogenic end product that is easily quantifiable. Its structure allows for the release of 4-nitrophenol upon hydrolysis, making it a valuable tool in biochemical assays .

Properties

IUPAC Name

N-[2-[5-acetamido-6-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44N4O18/c1-11(38)31-19-23(42)22(41)16(8-35)48-29(19)51-27-18(10-37)50-30(21(25(27)44)33-13(3)40)52-26-17(9-36)49-28(20(24(26)43)32-12(2)39)47-15-6-4-14(5-7-15)34(45)46/h4-7,16-30,35-37,41-44H,8-10H2,1-3H3,(H,31,38)(H,32,39)(H,33,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYYAJFSFHIFNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44N4O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20399448
Record name 4-Nitrophenyl 2-acetamido-2-deoxyhexopyranosyl-(1->4)-2-acetamido-2-deoxyhexopyranosyl-(1->4)-2-acetamido-2-deoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

748.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7699-38-9
Record name 4-Nitrophenyl 2-acetamido-2-deoxyhexopyranosyl-(1->4)-2-acetamido-2-deoxyhexopyranosyl-(1->4)-2-acetamido-2-deoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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